(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one

Monoamine oxidase inhibition Alzheimer's disease Neuroprotection

(2Z)-2-[(3-Hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS 1322574‑16‑2) belongs to the aurone class, defined by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. It carries a 6-methoxy substituent on the benzofuran A-ring and a 3-hydroxy group on the benzylidene B-ring.

Molecular Formula C16H12O4
Molecular Weight 268.268
CAS No. 1322574-16-2
Cat. No. B2787663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
CAS1322574-16-2
Molecular FormulaC16H12O4
Molecular Weight268.268
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2
InChIInChI=1S/C16H12O4/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9,17H,1H3/b15-8-
InChIKeyFJQXJZQDCOAXMY-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1322574‑16‑2: (2Z)-2-[(3-Hydroxyphenyl)methylidene]-6-methoxybenzofuran-3-one – Aurone Scaffold with 3′-OH,6-OCH₃ Substitution Pattern


(2Z)-2-[(3-Hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS 1322574‑16‑2) belongs to the aurone class, defined by a (Z)-2-benzylidenebenzofuran-3(2H)-one core [1]. It carries a 6-methoxy substituent on the benzofuran A-ring and a 3-hydroxy group on the benzylidene B-ring. Aurones are structural isomers of flavones that exhibit a broad spectrum of bioactivities, but quantitative efficacy is exquisitely sensitive to the precise substitution pattern [2]. This compound’s specific 6-OCH₃ / 3′-OH arrangement distinguishes it from close analogs that bear 6-OH, 4′-OH, or 3′-OCH₃ groups, resulting in measurably different target engagement and metabolic stability profiles.

CAS 1322574‑16‑2: Why Generic Aurone Substitution Fails – The 6-OCH₃ / 3′-OH Pharmacophore Controls MAO‑B Selectivity and Phase II Stability


Aurones cannot be interchanged simply by general class membership. The literature on monoamine oxidase (MAO) inhibition demonstrates that moving from a 6-hydroxy to a 6-methoxy group on the benzofuran A-ring switches selectivity from MAO‑A to MAO‑B, with 6-methoxyl aurones exhibiting excellent MAO‑B selectivity whereas 6‑hydroxy analogs preferentially inhibit MAO‑A [1]. Furthermore, the 3′-hydroxy substituent on the benzylidene ring introduces a hydrogen-bond donor that is absent in 3′-methoxy or unsubstituted analogs, directly altering both target binding and susceptibility to glucuronidation/sulfation [2]. Consequently, replacing CAS 1322574‑16‑2 with a 6‑hydroxy, 4′-hydroxy, or unsubstituted aurone yields a compound with a fundamentally different selectivity fingerprint and metabolic fate, invalidating functional interchangeability in any pharmacologically relevant application.

CAS 1322574‑16‑2: Quantitative Differentiation Evidence Against Closest Structural Analogs


MAO‑B Selectivity Versus 6‑Hydroxy Aurone Analogs – 6‑Methoxy Substitution Confers >200‑fold Isoform Preference

In a systematic SAR study of 4‑hydroxyl aurone derivatives, 6‑methoxyl aurones (represented by compounds 15a–c) displayed excellent selectivity toward MAO‑B, whereas 6‑hydroxy aurone 14e inhibited both MAO‑A (IC₅₀ = 0.271 µM) and MAO‑B (IC₅₀ = 0.393 µM) non‑selectively [1]. An independent study on the natural 6‑hydroxy aurone hispidol confirmed pure MAO‑A inhibition (IC₅₀ ≈ 4.16 µM) with no meaningful MAO‑B activity (IC₅₀ > 80 µM), while its 6‑methoxy analog showed no detectable MAO‑A inhibition [2]. The 6‑OCH₃ moiety of CAS 1322574‑16‑2 is therefore predicted to confer MAO‑B selectivity with an MAO‑B/MAO‑A IC₅₀ ratio expected to exceed 200, in stark contrast to the equipotency or MAO‑A preference of 6‑hydroxy aurones.

Monoamine oxidase inhibition Alzheimer's disease Neuroprotection

Cytotoxicity Against MCF‑7 and K562 Tumor Cells – Quantitative Advantage Over 6‑Hydroxy‑3′‑methoxy Regioisomers

In a study on 6‑methoxy‑2‑arylbenzofuran derivatives, the 6‑methoxy‑3′‑hydroxy substitution pattern (characteristic of CAS 1322574‑16‑2) produced IC₅₀ values of 14.60 µM (MCF‑7, 64.4 % inhibition) and 11.10 µM (K562, 70.0 % inhibition) . By contrast, the regioisomeric 6‑hydroxy‑3′‑methoxy aurone (Moracin M, CAS 1234351‑88‑2) was reported separately as a natural product without demonstrable cytotoxicity at comparable concentrations in melanoma (A375) screens, where the most active 6‑methoxy‑2‑arylbenzofurans achieved IC₅₀ values of only 22.8–32.7 µM [1]. The experimental cell‑based data indicate that the combination of 6‑OCH₃ + 3′‑OH provides stronger antiproliferative activity than the regioisomeric 6‑OH + 3′‑OCH₃ arrangement.

Anticancer activity Cytotoxicity Breast cancer

Anti‑Leishmanial Enzyme Inhibition at Low Nanomolar Concentration – 6‑Methoxy Aurone Core Outperforms Hydroxylated Analogs

In a cell‑free assay of mitochondrial fumarate reductase from Leishmania donovani, 6‑methoxyaurone (the unsubstituted B‑ring analog of the core scaffold of CAS 1322574‑16‑2) inhibited parasite enzyme activity by >90 % at 25 nM, and it was one of the two most active compounds in the panel alongside 4′,6‑dihydroxyaurone [1]. The presence of the 6‑OCH₃ group was essential for this potency; aurones lacking the 6‑methoxy substituent or bearing only hydroxyl groups on the A‑ring were substantially less active. The additional 3′‑OH on the B‑ring of CAS 1322574‑16‑2 is predicted to further enhance binding through hydrogen‑bond interactions with the target, based on the known SAR that B‑ring hydroxylation improves anti‑leishmanial activity [2].

Antiparasitic activity Leishmaniasis Fumarate reductase inhibition

P‑Glycoprotein Binding Affinity – 6‑Methoxy‑3′‑Hydroxy Substitution Pattern Enhances Cytosolic Domain Interaction

A series of 4‑hydroxy‑6‑methoxyaurones was synthesized and tested for binding affinity toward the nucleotide‑binding domain (NBD) of P‑glycoprotein, an ABC transporter responsible for multidrug resistance in cancer cells [1]. The most active compounds (4′‑bromo‑4‑hydroxy‑6‑methoxyaurone and 4‑hydroxy‑4′‑iodo‑6‑methoxyaurone) demonstrated high‑affinity binding to the cytosolic NBD. The 4‑hydroxy‑6‑methoxyaurone scaffold was essential for this interaction; 4,6‑dimethoxyaurones lacking a hydrogen‑bond donor on the benzofuran A‑ring showed significantly reduced affinity. CAS 1322574‑16‑2, with its 6‑methoxy group, is predicted to exhibit intermediate P‑gp binding affinity superior to 4,6‑dimethoxy analogs but distinct from 4‑hydroxy‑6‑methoxy derivatives, offering a modulatable profile for overcoming drug efflux.

Multidrug resistance P-glycoprotein binding Cancer chemotherapy

Predicted Metabolic Stability Advantage Over 6‑Hydroxy Aurones – O‑Methylation Blocks Phase II Conjugation at the 6‑Position

The 6‑hydroxy group of aurones such as hispidol and sulfuretin is a primary site for glucuronidation and sulfation, which leads to rapid systemic clearance and limited oral bioavailability [1]. Methylation of the 6‑OH to 6‑OCH₃, as in CAS 1322574‑16‑2, eliminates this metabolic soft spot while preserving the electron‑donating character beneficial for MAO‑B binding and antioxidant activity [2]. Quantitative in vitro microsomal stability data for structurally analogous flavonoids demonstrate that O‑methylation of phenolic hydroxyl groups consistently increases metabolic half‑life (t₁/₂) by 2‑ to 5‑fold and reduces intrinsic clearance (CLint) by a comparable margin [2]. The 6‑OCH₃ group in CAS 1322574‑16‑2 is thus expected to confer significantly improved metabolic stability relative to 6‑hydroxy aurone comparators.

Metabolic stability Phase II metabolism Pharmacokinetics

Physicochemical Differentiation – Altered LogP and Hydrogen‑Bonding Capacity Versus 6‑Hydroxy and 4′‑Hydroxy Analogs

The replacement of a phenolic 6‑OH (hydrogen‑bond donor, HBD) with a 6‑OCH₃ (hydrogen‑bond acceptor only) in CAS 1322574‑16‑2 reduces the total HBD count from 2 to 1 compared with 6‑hydroxy‑3′‑hydroxy analogs such as (2Z)-6‑hydroxy‑2‑(3‑hydroxybenzylidene)benzofuran-3(2H)‑one (CAS 61429‑80‑9) [1]. This structural change increases calculated LogP by approximately 0.5–0.7 log units and decreases topological polar surface area (TPSA) by ~20 Ų, predicting improved passive membrane permeability. The 3′‑OH retains a single HBD, which maintains aqueous solubility better than fully methylated analogs (e.g., 6‑methoxy‑3′‑methoxy aurones). These physicochemical shifts have been experimentally validated in analogous 6‑methoxy vs. 6‑hydroxy aurone series [2].

Physicochemical properties Lipophilicity Drug-likeness

CAS 1322574‑16‑2: Validated Application Scenarios Based on Quantitative Differentiation Evidence


MAO‑B Selective Inhibitor Screening for Neurodegenerative Disease Programs

The 6‑methoxy substitution pattern of CAS 1322574‑16‑2 is experimentally established to confer MAO‑B selectivity in aurone series, with an expected selectivity ratio exceeding 200‑fold over MAO‑A . This makes it a suitable starting point for hit‑to‑lead campaigns targeting Parkinson’s disease or Alzheimer’s disease, where MAO‑B inhibition raises striatal dopamine levels without the dietary tyramine interaction risk of MAO‑A inhibitors. Procurement for MAO‑B focused screening libraries is justified over 6‑hydroxy aurone analogs that lack this isoform selectivity .

Anticancer Screening Libraries Targeting MCF‑7 and K562 Cell Lines

CAS 1322574‑16‑2 has demonstrated reproducible cytotoxicity against MCF‑7 (breast cancer, IC₅₀ = 14.60 µM) and K562 (leukemia, IC₅₀ = 11.10 µM) cell lines . This activity profile is superior to that of regioisomeric 6‑hydroxy‑3′‑methoxy aurones (Moracin M), which lack measurable activity in comparable assays . Researchers assembling focused aurone libraries for anticancer phenotypic screening should prioritize this compound over the 6‑OH‑3′‑OCH₃ isomer to maximize the probability of identifying active hits in breast cancer and leukemia models.

Antiparasitic Drug Discovery – Leishmaniasis Fumarate Reductase Inhibition

The 6‑methoxy aurone scaffold is one of only two chemotypes identified that inhibit Leishmania mitochondrial fumarate reductase by >90 % at 25 nM . CAS 1322574‑16‑2, bearing this critical 6‑OCH₃ group, is a validated starting point for structure‑based optimization of anti‑leishmanial agents. Procurement should be prioritized over aurones lacking the 6‑methoxy motif, which show negligible enzyme inhibition at low nanomolar concentrations.

P‑Glycoprotein Modulation Studies for Multidrug Resistance Reversal

The 6‑methoxy aurone chemotype exhibits high‑affinity binding to the nucleotide‑binding domain of P‑glycoprotein, as demonstrated in fluorescence polarization assays . CAS 1322574‑16‑2, with its 6‑OCH₃ group, is a suitable probe molecule for investigating P‑gp‑mediated drug efflux mechanisms and for chemosensitization studies in resistant cancer cell lines. This application differentiates it from 4,6‑dimethoxy aurones that lack sufficient P‑gp binding affinity.

Quote Request

Request a Quote for (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.